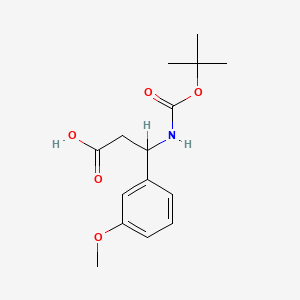

4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of significant interest due to their biological activities. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) (E2020) was achieved by modifying the structure-activity relationship (SAR) of a known anti-acetylcholinesterase inhibitor, leading to a compound with potent activity and selectivity . Similarly, a series of platinum(II) complexes with 1-methyl-4-(methylamino)piperidine were synthesized and characterized, demonstrating the versatility of piperidine derivatives in forming complexes with potential antitumor activity . Additionally, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involved converting organic acids into esters, hydrazides, and thiols, followed by a reaction with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied using various techniques. The crystal structure of [Pt(II)(mmap)(oxalate)] revealed a slightly distorted square planar geometry around the platinum atom, with the piperidine ligand adopting a boat conformation . In another study, the crystal structure of 4,4-dimethyl-1-[2-phenyl-1-(phenylamino)ethyl]piperidin-2,6-dione showed two independent molecules with the piperidine ring making dihedral angles with the phenyl and phenylamine moieties . These studies highlight the diverse conformations and geometries that piperidine derivatives can adopt.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that modify their structure and properties. For example, the conversion of 4,4-dimethyl-2,7,8-trioxa-1-phosphabicyclo[3,2,1]octane into a piperidide involved chlorination followed by treatment with piperidine . The synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one was achieved through a modified Mannich condensation, demonstrating the reactivity of piperidine derivatives in condensation reactions . Moreover, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime involved a reaction with 2-chloro-5-chloromethylpyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. The NMR study of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one revealed a chair conformation with equatorial orientation of substituents and significant deshielding of protons due to chlorine atoms, indicating the influence of substituents on NMR chemical shifts . The crystal structure analysis of various piperidine derivatives provides insights into their solid-state properties, such as unit-cell parameters and space group, which are essential for understanding their crystalline behavior .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate has been conducted with a focus on the synthesis and structural analysis of complex molecules. For instance, a study by Šafár̆ et al. (2000) explored the reactions of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines, leading to the formation of stable cyclopentenyl-4H-1,3-dioxine hydrobromides and other complex derivatives. The study shed light on the reaction mechanisms and the structure of the resulting compounds, contributing to the understanding of the chemical behavior of related compounds (Šafár̆ et al., 2000).

Reactivity and Chemical Properties

The reactivity and chemical properties of compounds structurally similar to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate have been studied, offering insights into potential applications in chemical synthesis. Kuhn et al. (2003) conducted a study on the synthesis and structure of 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide, revealing details about the molecular structure and chemical behavior of the compound, which can be useful for designing related chemical entities (Kuhn et al., 2003).

Application in Material Science

Compounds with a structure similar to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate have been investigated for their potential application in material science. Research by Gainsford et al. (2008) on push-pull molecules related to the compound revealed significant bonding changes in the polyene chain, indicating the potential of these compounds in the development of novel nonlinear optical materials (Gainsford et al., 2008).

Anti-Inflammatory and Antioxidant Activities

Studies have also explored the biological activities of compounds structurally similar to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate. Tharini & Sangeetha (2015) investigated the anti-inflammatory and in vitro antioxidant activities of 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime, indicating the potential therapeutic applications of related compounds (Tharini & Sangeetha, 2015).

Corrosion Inhibition

The potential application of piperidine derivatives in corrosion inhibition was studied by Kaya et al. (2016), who investigated the adsorption and corrosion inhibition properties on the corrosion of iron. Such studies are crucial for developing new materials with enhanced durability and resistance to corrosion (Kaya et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .

properties

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.C2H2O4/c1-11(2)7-13-10(14-8-11)9-3-5-12-6-4-9;3-1(4)2(5)6/h9-10,12H,3-8H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVKYBWHPORZOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)C2CCNCC2)C.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)